2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one
Description
2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one is a fused heterocyclic compound comprising a thiazole ring fused to a pyrimidine scaffold. The structure features two amino groups at positions 2 and 5, a ketone at position 7, and a partially saturated thiazole ring (2,3-dihydro configuration).
For instance, the diacetamido derivative (2,5-Diacetamido-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one) has the formula C₉H₁₁N₅O₃S, suggesting the core structure without acetamido groups would approximate C₅H₅N₅OS . The compound is commercially available (Cat # SC-26314, SynChem, Inc.), indicating its utility as a building block in drug discovery .
Properties
Molecular Formula |
C5H7N5OS |
|---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
2,5-diamino-3,6-dihydro-2H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H7N5OS/c6-4-8-2-1(3(11)10-4)12-5(7)9-2/h5H,7H2,(H4,6,8,9,10,11) |
InChI Key |
VAXQJACAEOMLAY-UHFFFAOYSA-N |
Canonical SMILES |
C1(NC2=C(S1)C(=O)NC(=N2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bromomalononitrile . This reaction can be carried out under microwave-assisted conditions, which offers advantages such as reduced reaction times and improved yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis is a promising approach due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include bromomalononitrile for cyclization and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[4,5-d]pyrimidin-7-one derivatives, which have been evaluated for their biological activities .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of thiazolo[4,5-d]pyrimidines exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For instance, it has been shown to inhibit Focal Adhesion Kinase (FAK), which is crucial for tumor growth and metastasis. In vitro studies demonstrated that 2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one derivatives can effectively reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research has highlighted its efficacy against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms. The mechanism of action appears to involve the inhibition of nucleic acid synthesis, which is critical for bacterial growth .
Agricultural Applications
Pesticide Development
In agricultural science, thiazolo[4,5-d]pyrimidine derivatives have been explored for their potential as novel pesticides. Their ability to disrupt metabolic pathways in pests has been investigated, indicating that these compounds could serve as effective agents against agricultural pests while minimizing environmental impact .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Mechanism | Reference |
|---|---|---|
| Anticancer | FAK inhibition | |
| Antimicrobial | Bacterial strains | |
| Pesticidal | Agricultural pests |
Case Study: Anticancer Efficacy
A study conducted by researchers at a leading university evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed a significant decrease in cell proliferation rates when treated with the compound at concentrations of 10 µM and above. Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study: Antimicrobial Activity
Another investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both pathogens. The study suggested that the compound's mechanism involves interference with DNA replication processes in bacteria .
Mechanism of Action
The mechanism of action of 2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, leading to DNA damage and inhibition of cancer cell proliferation . This compound also interacts with other molecular targets, such as phosphatidylinositol 3-kinase and ubiquitin-specific protease 7, contributing to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidinones and related heterocycles exhibit diverse pharmacological activities depending on substituents and ring modifications. Below is a detailed comparison with structurally or functionally analogous compounds:
Structural Analogues within the Thiazolo[4,5-d]pyrimidinone Class
3,5-Diphenyl-2-thioxo-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one (CAS 141622-13-1) Molecular Formula: C₁₇H₁₁N₃OS₂ Key Features: Phenyl groups at positions 3 and 5, and a thioxo (S=) group at position 2. The phenyl substituents increase hydrophobicity, likely affecting bioavailability .
5-Methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- Molecular Formula : C₁₂H₁₀N₃OS₂
- Key Features : Methyl and phenyl substituents at positions 5 and 3, respectively.
- Comparison : The methyl group may improve metabolic stability, while the phenyl and thioxo groups align with lipophilic pharmacophores common in enzyme inhibitors .
Heterocyclic Variants with Modified Ring Systems
Oxazolo[4,5-d]pyrimidines
- Key Features : Oxygen replaces sulfur in the fused thiazole ring (oxazole instead of thiazole).
- Comparison : The oxazole ring reduces electron density and alters hydrogen-bonding interactions. These compounds (e.g., 5-(4-methylphenyl)-2-phenyl derivatives) exhibit antiviral activity, suggesting heteroatom choice critically influences target selectivity .
Triazolo[4,5-d]pyrimidinones (e.g., 3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one) Key Features: A triazole ring replaces thiazole, introducing an additional nitrogen atom. Fluorophenyl substituents may improve blood-brain barrier penetration, relevant to CNS-targeted therapies .
Data Table: Comparative Overview
Biological Activity
2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes a thiazole ring fused with a pyrimidine moiety. This unique configuration contributes to its biological activity. The compound is characterized by the presence of amino groups that enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[4,5-d]pyrimidines exhibit notable antimicrobial properties. A study demonstrated that certain derivatives showed significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism is believed to involve inhibition of bacterial DNA synthesis.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of thiazolo[4,5-d]pyrimidine derivatives. In vitro assays revealed that these compounds can inhibit cyclooxygenase-2 (COX-2) activity effectively. For example, one derivative exhibited an IC50 value comparable to the standard anti-inflammatory drug celecoxib .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It acts as a dihydrofolate reductase (DHFR) inhibitor, which is crucial in cancer treatment as it interferes with DNA synthesis in rapidly dividing cells. Various derivatives have shown promising results against different cancer cell lines, including breast and colon cancer cells . Molecular docking studies suggest that the binding affinity of these compounds to DHFR is significant, indicating their potential as anticancer agents .
Research Findings and Case Studies
Case Study: Anticancer Activity
In a pivotal study examining the anticancer effects of thiazolo[4,5-d]pyrimidine derivatives, researchers synthesized a series of compounds and tested their efficacy against several cancer cell lines. Compound X was identified as particularly potent with an IC50 value of 0.06 µM against MDA-MB-231 breast cancer cells. Mechanistic studies suggested that this compound induces apoptosis through DNA damage pathways .
Q & A
Q. What are the recommended synthetic routes for 2,5-diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one, and what experimental conditions optimize yield?
The synthesis of thiazolo-pyrimidinone derivatives typically involves cyclization reactions. For example, analogous compounds like 8-azaguanine (CAS 134-58-7) are synthesized via acid-catalyzed cyclization of precursor amines or hydrazines . For the target compound, a plausible route involves:
Condensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates under acidic conditions.
Cyclization using sodium hydrogen phosphate buffer (pH 7) at elevated temperatures (50–125°C), as described for related triazolo-pyrimidinones .
Purification via recrystallization from dilute aqueous NaOH or freeze-drying for salt forms .
Critical parameters include pH control (to avoid decomposition) and solvent selection (e.g., DMSO for solubility) .
Q. How can researchers characterize the tautomeric forms of this compound?
Tautomerism in heterocyclic systems is common due to proton shifts between nitrogen and oxygen atoms. Methods include:
- X-ray crystallography : Resolves tautomeric preferences in the solid state, as demonstrated for structurally similar 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-triazolo-pyrimidinone .
- NMR spectroscopy : - and -NMR detect electronic environments influenced by tautomeric equilibria .
- Computational modeling : DFT calculations predict stable tautomers by comparing Gibbs free energies .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for thiazolo-pyrimidinone analogs?
Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:
- Standardize bioassays : Use consistent enzyme sources (e.g., recombinant xanthine oxidase for inhibition studies) and control buffer systems (e.g., 0.1M sodium phosphate, pH 7.4) .
- Purity validation : Employ HPLC-MS (>98% purity) and elemental analysis (e.g., C, H, N content) to confirm compound integrity .
- Dose-response studies : Compare IC values across multiple cell lines (e.g., NCI-60 panel) to identify cell-type-specific effects .
Q. How can researchers design experiments to elucidate the mechanism of enzyme inhibition by 2,5-diamino-thiazolo-pyrimidinone derivatives?
Mechanistic studies require a multi-modal approach:
- Kinetic assays : Determine inhibition mode (competitive/non-competitive) by analyzing Lineweaver-Burk plots for target enzymes like xanthine oxidase or phosphodiesterases .
- Crystallography : Co-crystallize the compound with enzymes (e.g., PDE5) to identify binding interactions .
- Metabolic profiling : Use -labeled analogs to track incorporation into nucleic acids, as done for 8-azaguanine .
Q. What computational tools predict the pharmacokinetic properties of 2,5-diamino-thiazolo-pyrimidinone derivatives?
Key tools include:
- ADMET prediction : Software like SwissADME or ADMETLab2.0 estimates solubility, permeability, and cytochrome P450 interactions .
- Molecular docking : Autodock Vina or Schrödinger Suite models binding affinities to targets like GTP cyclohydrolase I .
- QSAR models : Correlate structural features (e.g., logP, H-bond donors) with observed bioactivity .
Methodological Considerations
Q. What analytical techniques validate the stability of 2,5-diamino-thiazolo-pyrimidinone under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C, followed by HPLC analysis .
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C to guide storage conditions .
- LC-MS/MS : Identify degradation products and propose degradation pathways .
Q. How can researchers optimize the solubility of 2,5-diamino-thiazolo-pyrimidinone for in vivo studies?
- Salt formation : Prepare sodium salts via reaction with NaOH, as shown for triazolo-pyrimidinones .
- Co-solvent systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin complexes to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
